molecular formula C10H15N B1345595 4-sec-Butylaniline CAS No. 30273-11-1

4-sec-Butylaniline

Cat. No. B1345595
CAS RN: 30273-11-1
M. Wt: 149.23 g/mol
InChI Key: NVVVQTNTLIAISI-UHFFFAOYSA-N
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Description

4-sec-Butylaniline is a chemical compound with the formula C10H15N . It is also known by other names such as p-sec-Butylaniline, Benzenamine, 4-(1-methylpropyl)-, 4-Amino-sec-butylbenzene, and Aniline, p-sec-butyl- .


Molecular Structure Analysis

The molecular structure of 4-sec-Butylaniline is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C10H15N/c1-3-8(2)9-4-6-10(11)7-5-9/h4-8H,3,11H2,1-2H3 .


Physical And Chemical Properties Analysis

4-sec-Butylaniline has a molecular weight of 149.2328 . It has a density of 0.9±0.1 g/cm3, a boiling point of 244.2±9.0 °C at 760 mmHg, and a flash point of 107.8±0.0 °C . The compound has a refractive index of 1.535 .

Scientific Research Applications

  • Fabrication of RP/ion-exchange, mixed-mode, monolithic materials for capillary LC

  • Synthesis of 4-tert-Butyl-4?,4?-dinitrotriphenylamine

  • Phase Transitions of N-(4-methoxybenzylidene)-4-butylaniline (MBBA) Confined within Mesoporous Silica

4-sec-Butylaniline is a chemical compound with the formula C10H15N . It’s used in various chemical reactions as a reagent, but the specific applications can vary greatly depending on the field of study and the nature of the research .

Safety And Hazards

4-sec-Butylaniline is toxic by inhalation, in contact with skin, and if swallowed . It causes skin irritation and serious eye irritation . It may cause respiratory irritation and is harmful to aquatic life with long-lasting effects . Safety measures include avoiding breathing the dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and avoiding release to the environment .

properties

IUPAC Name

4-butan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-3-8(2)9-4-6-10(11)7-5-9/h4-8H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVVQTNTLIAISI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00865535
Record name Benzenamine, 4-(1-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00865535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-sec-Butylaniline

CAS RN

30273-11-1
Record name 4-(1-Methylpropyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30273-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-(1-methylpropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030273111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-(1-methylpropyl)-
Source EPA Chemicals under the TSCA
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Record name Benzenamine, 4-(1-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00865535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-sec-butylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.539
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
WX Huang, SD Fazio, RV Vivilecchia - Journal of Chromatography A, 1997 - Elsevier
A non-chiral crown ether (18-crown-6), as a molecular modifier, along with cyclodextrin (CD) was used to achieve or enhance enantioselective separations of non-polar primary amines …
Number of citations: 30 www.sciencedirect.com
EL Hamblen, MTD Cronin, TW Schultz - Chemosphere, 2003 - Elsevier
… The estrogenic activity of 4-sec-butylaniline was approximately equal to the activity of 4-sec-butylphenol. Of the 8 chemicals for which the hydroxyl-substituted derivative was active at …
Number of citations: 39 www.sciencedirect.com
TS Ryge, PR Hansen - Bioorganic & medicinal chemistry, 2006 - Elsevier
… Other amines which showed antibacterial activity at position 4 included: a 19 (4-sec-butylaniline), MIC values of <1.5 and 4.2 μM against S. aureus and E. coli, respectively, and a 20 (4-…
Number of citations: 31 www.sciencedirect.com
J Li, JS Fritz - Journal of Chromatography A, 1999 - Elsevier
Addition of either ethanesulfonic acid or protonated triethylamine to the background electrolyte was found to markedly improve the separation of protonated anilines by capillary …
Number of citations: 20 www.sciencedirect.com
B Ludolph, M Klein, L Erdinger, G Boche - Mutation Research/Genetic …, 2001 - Elsevier
… The corresponding benzaldehydes were purchased from Aldrich; 4′-sec-butylbenzaldehyde was prepared in two steps from 4′-sec-butylaniline by a Sandmeyer transformation (85% …
Number of citations: 14 www.sciencedirect.com
JS Swenton, TN Biggs, WM Clark - The Journal of Organic …, 1993 - ACS Publications
… For example, anodic oxidation of JV-benzoyl-4-sec-butylaniline, 7e, afforded the rearrangement product 16 (45%) whose structure was confirmed by synthesis of an authentic sample (…
Number of citations: 16 pubs.acs.org
CW Keyworth, KL Chan, JG Labram… - Journal of Materials …, 2011 - pubs.rsc.org
… used as the catalyst system to couple one equivalent of 4-sec-butylaniline with two equivalents of 4-… N,N-Bis(4-bromobenzene)-4-sec-butylaniline (7). An oven-dried multi-necked round-…
Number of citations: 47 pubs.rsc.org
MC Maillard, ME Perlman, O Amitay… - Journal of medicinal …, 1998 - ACS Publications
… 4-sec-butylaniline (5 g, 30 mmol) in Et 2 O (50 mL), and stirring continued at room temperature overnight. A white precipitate of 4-sec-butylaniline … of N-methyl-4-sec-butylaniline (17d) 31 …
Number of citations: 52 pubs.acs.org
DC Webster, AL Crain - Progress in organic coatings, 2000 - Elsevier
… At 80C, we could not detect any reaction of propylene carbonate with dibutylamine, 4-sec-butylaniline, and tert-octylamine. These are representative of an acyclic secondary amine, an …
Number of citations: 150 www.sciencedirect.com
EL Hamblen - 2001 - trace.tennessee.edu
… The estrogenic activity of 4-sec-butylaniline was approximately equal to the activity of 4-sec-butylphenol. Of the 8 chemicals for which the hydroxy-substituted derivative was active at …
Number of citations: 0 trace.tennessee.edu

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